

(S)-Alaproclate: A Comprehensive Technical Guide on Synthesis and Chemical Properties

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Compound of Interest

Compound Name: (S)-Alaproclate

Cat. No.: B1664499

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Introduction

(S)-Alaproclate is the levorotatory enantiomer of Alaproclate, a selective serotonin reuptake inhibitor (SSRI) developed in the 1970s.[1] While the development of Alaproclate was discontinued, the study of its enantiomers remains relevant for understanding the stereoselective interactions of SSRIs with their biological targets. It has been reported that the S-(-)-enantiomer of Alaproclate is more potent than the R-(+)-enantiomer, highlighting the importance of stereochemistry in its pharmacological activity.[1] This technical guide provides a detailed overview of the synthesis pathway for **(S)-Alaproclate** and a comprehensive summary of its chemical properties.

Chemical Properties of (S)-Alaproclate

The chemical and physical properties of **(S)-Alaproclate** are summarized in the table below. This data is essential for its characterization, formulation, and quality control.

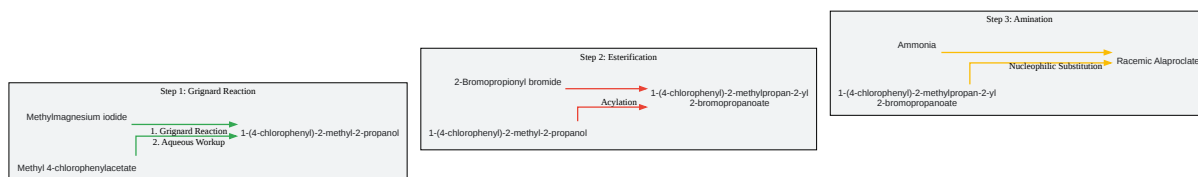
Property	Value	Reference
IUPAC Name	(2S)-1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate	[2]
CAS Number	66171-75-3 ((S)-Alaproclate hydrochloride)	[3]
Molecular Formula	C13H18ClNO2	[2]
Molecular Weight	255.74 g/mol	[2]
Appearance	White to off-white crystalline powder (for hydrochloride salt)	General knowledge for similar compounds
Solubility	Soluble in water (for hydrochloride salt)	General knowledge for similar compounds

Synthesis Pathway

The synthesis of enantiomerically pure **(S)-Alaproclate** can be approached through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture. While a specific patented enantioselective synthesis for **(S)-Alaproclate** is not readily available in the public domain, this guide outlines the well-established racemic synthesis followed by a detailed, plausible method for chiral resolution.

Racemic Synthesis of Alaproclate

The synthesis of racemic Alaproclate proceeds in a three-step sequence starting from methyl 4-chlorophenylacetate.



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Racemic Synthesis of Alaproclate.

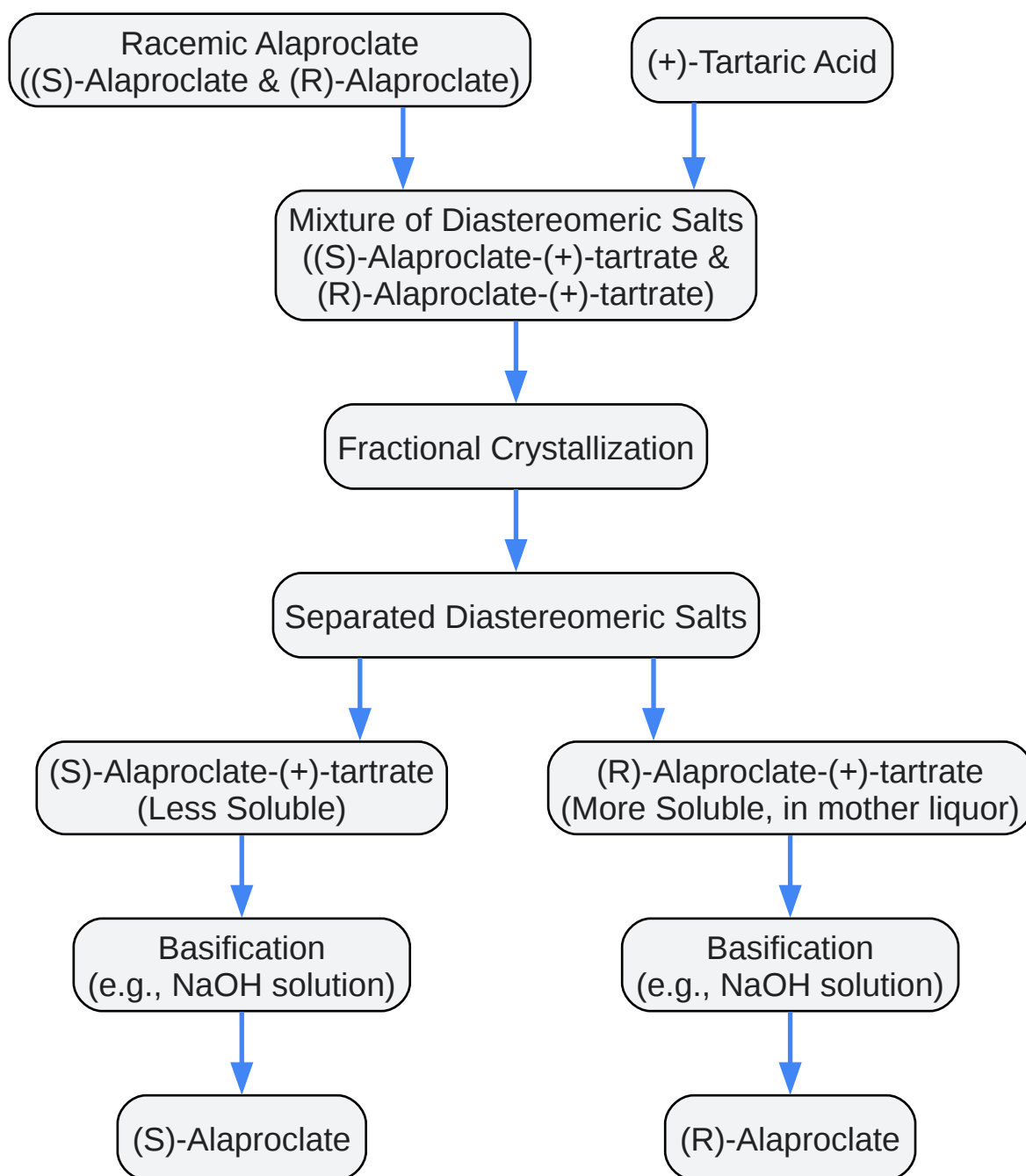
Experimental Protocol for Racemic Synthesis:

- Step 1: Grignard Reaction. To a solution of methyl 4-chlorophenylacetate in an anhydrous ether solvent (e.g., diethyl ether or THF), methylmagnesium iodide is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then stirred until completion, followed by quenching with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield 1-(4-chlorophenyl)-2-methyl-2-propanol.
- Step 2: Esterification. The tertiary alcohol obtained in the previous step is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine). 2-Bromopropionyl bromide is then added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, followed by washing with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated to give 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-bromopropanoate.

- Step 3: Amination. The bromoester is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of ammonia (either as a gas or a concentrated aqueous solution). The reaction is typically carried out in a sealed vessel at elevated temperature and pressure. After the reaction is complete, the solvent is removed, and the residue is purified by chromatography to afford racemic Alaproclate.

Chiral Resolution of Racemic Alaproclate

The separation of the (S)- and (R)-enantiomers of Alaproclate can be achieved by forming diastereomeric salts with a chiral resolving agent. Given that Alaproclate is a basic compound (due to the primary amine), a chiral acid such as (+)-tartaric acid is a suitable resolving agent.



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Chiral Resolution of Alaproclate.

Experimental Protocol for Chiral Resolution:

- **Diastereomeric Salt Formation.** Racemic Alaproclate is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of (+)-tartaric acid, also dissolved in the same

solvent, is added to the solution. The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly to room temperature.

- **Fractional Crystallization.** Due to the different spatial arrangements, the two diastereomeric salts—**(S)-Alaproclate-(+)-tartrate** and **(R)-Alaproclate-(+)-tartrate**—will have different solubilities. The less soluble diastereomer will crystallize out of the solution first. The crystals are collected by filtration. The process of recrystallization from the same solvent can be repeated to improve the diastereomeric purity.
- **Liberation of the Free Base.** The isolated diastereomeric salt (e.g., **(S)-Alaproclate-(+)-tartrate**) is treated with a base, such as an aqueous solution of sodium hydroxide or potassium carbonate, to neutralize the tartaric acid and liberate the free base of **(S)-Alaproclate**.
- **Extraction and Purification.** The free **(S)-Alaproclate** is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt, and the solvent is evaporated to yield the enantiomerically enriched **(S)-Alaproclate**. The enantiomeric excess (ee) can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of **(S)-Alaproclate**. The racemic synthesis is a straightforward process, and the subsequent chiral resolution offers a viable pathway to obtain the desired enantiomerically pure compound. The detailed protocols and tabulated chemical data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in the stereoselective aspects of SSRIs and related compounds. Further research into direct asymmetric synthesis routes could provide more efficient methods for the production of **(S)-Alaproclate**.

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